REACTION_CXSMILES
|
N.[SH2:2].[C:3]([O:7][C:8]([NH:10][CH2:11][C:12]#[N:13])=[O:9])([CH3:6])([CH3:5])[CH3:4].O>CO>[C:3]([O:7][C:8]([NH:10][CH2:11][C:12](=[S:2])[NH2:13])=[O:9])([CH3:6])([CH3:5])[CH3:4]
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Name
|
|
Quantity
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25 g
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Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
S
|
Name
|
|
Quantity
|
230 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
71.45 g
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Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)NCC#N
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
O
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Type
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CUSTOM
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Details
|
stirring
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Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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cooling
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Type
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STIRRING
|
Details
|
the mixture was stirred overnight at room temperature
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Duration
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8 (± 8) h
|
Type
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TEMPERATURE
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Details
|
The reaction solution was cooled with ice
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Type
|
STIRRING
|
Details
|
the mixture was stirred for an additional 2 hours with ice-
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Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
CUSTOM
|
Details
|
The crystals precipitated
|
Type
|
FILTRATION
|
Details
|
were collected by filtration
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Type
|
WASH
|
Details
|
washed with 300 ml of cold water
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Type
|
CUSTOM
|
Details
|
dried under reduced pressure
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Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)NCC(N)=S
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 65.88 g | |
YIELD: CALCULATEDPERCENTYIELD | 75.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |